4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C12H16BFO3 and its molecular weight is 238.06 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The mode of action of 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with its targets through the process of transmetalation . This is a key step in the Suzuki–Miyaura reaction, where the boron atom in the boronic ester is replaced by a metal atom .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the formation of carbon-carbon bonds. The Suzuki–Miyaura reaction, in which this compound is used, is a type of cross-coupling reaction that forms a carbon-carbon bond between two different organic compounds .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, a class of compounds to which this compound belongs, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. As mentioned earlier, phenylboronic pinacol esters are susceptible to hydrolysis, and the rate of this reaction is considerably accelerated at physiological pH . Therefore, the stability and efficacy of this compound can be significantly affected by the pH of the environment.
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as ligases and transferases, which facilitate the transfer of functional groups. The dioxaborolane group in this compound acts as a boron source, enabling the formation of stable boronate esters with diols and other nucleophiles . These interactions are crucial for the synthesis of complex organic molecules and pharmaceuticals.
Cellular Effects
In cellular systems, this compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . This compound can also impact cell proliferation and apoptosis, making it a potential candidate for cancer research. Studies have demonstrated that this compound can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boron atom in the dioxaborolane group can form reversible covalent bonds with hydroxyl and amino groups in proteins and enzymes . This interaction can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the fluorine atom in the compound enhances its binding affinity to certain biomolecules, further influencing its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for its use in biochemical research and drug development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxicity and can effectively modulate biochemical pathways . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in preclinical studies to ensure the safety and efficacy of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 oxidases and transferases . These enzymes facilitate the biotransformation of the compound, leading to the formation of metabolites that can be further processed or excreted. The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, and it can bind to serum proteins, influencing its distribution and bioavailability. These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
Properties
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZFCSYBTMZNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718241 | |
Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779331-49-6 | |
Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779331-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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